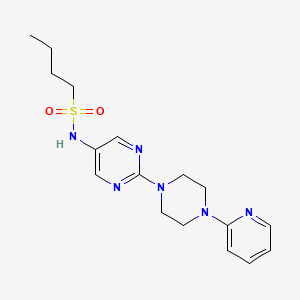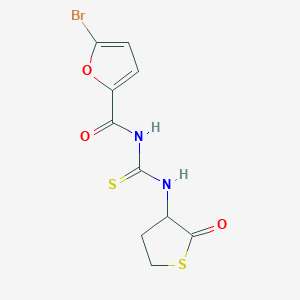
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide” is an organic compound . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activities
Furan-2-carboxamide and its derivatives, including 5-bromo-furan-2-carboxamide, are synthesized through reactions involving furan-2-carbonyl chloride and various anilines or amides. These compounds have been explored for their antibacterial properties against drug-resistant bacteria strains such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Notably, N-(4-bromophenyl)furan-2-carboxamide showed significant effectiveness, particularly against NDM-positive A. baumannii. Computational approaches validated these findings, highlighting the molecular interactions and stability at the active sites (Siddiqa et al., 2022).
Antimicrobial Evaluation
Further studies on furan-2-carboxamide derivatives, including those with a 5-bromo-furan-2-carboxamide moiety, emphasized their antimicrobial potential. These compounds, characterized through various spectroscopic techniques and X-ray structures, exhibited noteworthy antibacterial and antifungal activities. The presence of functional groups like amide, 2,4-dinitrophenylhydrazone, and thiosemicarbazone contributed to their bioactivity, with certain compounds showing moderate to high activity against specific strains of bacteria and fungi (Sweidan et al., 2021).
Heterocyclic Compounds and Antimicrobial Activity
Derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, a close relative of 5-bromo-furan-2-carboxamide, have demonstrated substantial antimicrobial activity. Synthesized compounds based on this moiety, especially when involving heterocyclic structures, showed high antibacterial activity against various bacterial and fungal strains. These findings underscore the pharmaceutical potential of such compounds, particularly as novel antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).
Direcciones Futuras
The future directions for “5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide” could involve further development of the synthesis process, particularly the protodeboronation step . Additionally, more research could be conducted to fully understand its mechanism of action and potential applications.
Propiedades
IUPAC Name |
5-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c11-7-2-1-6(16-7)8(14)13-10(17)12-5-3-4-18-9(5)15/h1-2,5H,3-4H2,(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMQOHDFFODGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
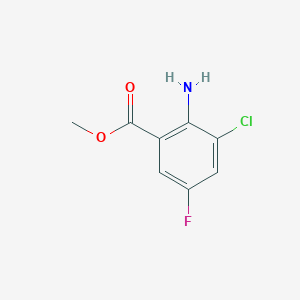
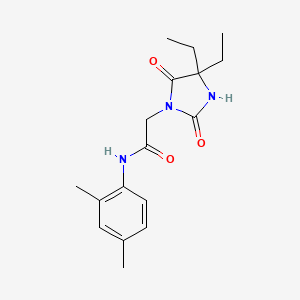
![5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2651661.png)
![Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2651662.png)
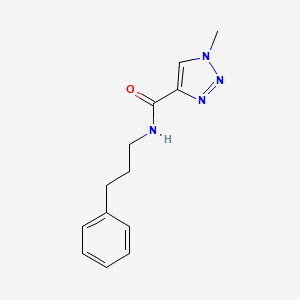
![4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B2651665.png)
![3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2651667.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2651669.png)
![2-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2651670.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)
